1-(3,4-diethoxybenzoyl)azepane

Lipophilicity ADME Medicinal Chemistry

1-(3,4-Diethoxybenzoyl)azepane is a synthetic small-molecule azepane derivative (C₁₇H₂₅NO₃, MW 291.385 Da) characterized by a fully saturated seven-membered azepane ring N-acylated with a 3,4-diethoxybenzoyl group. This compound belongs to a broader class of N-benzoyl-azepanes that have been explored as conformationally flexible scaffolds in medicinal chemistry, particularly as protein kinase B (PKB/Akt) and PTPN2/PTPN1 inhibitors.

Molecular Formula C17H25NO3
Molecular Weight 291.4 g/mol
Cat. No. B5877148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-diethoxybenzoyl)azepane
Molecular FormulaC17H25NO3
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(=O)N2CCCCCC2)OCC
InChIInChI=1S/C17H25NO3/c1-3-20-15-10-9-14(13-16(15)21-4-2)17(19)18-11-7-5-6-8-12-18/h9-10,13H,3-8,11-12H2,1-2H3
InChIKeyQZHZEPIIYXVCHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Diethoxybenzoyl)azepane: Technical Baseline and Pharmacophore Identity for Procurement Evaluation


1-(3,4-Diethoxybenzoyl)azepane is a synthetic small-molecule azepane derivative (C₁₇H₂₅NO₃, MW 291.385 Da) characterized by a fully saturated seven-membered azepane ring N-acylated with a 3,4-diethoxybenzoyl group . This compound belongs to a broader class of N-benzoyl-azepanes that have been explored as conformationally flexible scaffolds in medicinal chemistry, particularly as protein kinase B (PKB/Akt) [1] and PTPN2/PTPN1 inhibitors [2]. The 3,4-diethoxy substitution pattern distinguishes it from more common dimethoxy analogs, potentially altering lipophilicity, metabolic stability, and target-binding interactions, which are critical considerations for scientific selection in drug discovery programs.

Why 1-(3,4-Diethoxybenzoyl)azepane Cannot Be Casually Replaced by In-Class N-Benzoyl Azepane Analogs


Despite sharing a common N-benzoyl-azepane core, subtle variations in the benzoyl substitution pattern critically impact the compound's physicochemical and pharmacological profile. The replacement of ethoxy groups with methoxy groups, as in 1-(3,4-dimethoxybenzoyl)azepane, reduces the molecular weight (MW 263.33 vs. 291.39) and is predicted to decrease lipophilicity (ACD/LogP) by ~1.1 log units, which can substantially alter membrane permeability, solubility, and non-specific protein binding . Furthermore, studies on azepane-derived PKB inhibitors demonstrate that even minor substituent changes on the benzoyl ring can lead to significant shifts in in vitro inhibitory potency against PKA and PKB-α and can determine plasma stability [1]. Generic substitution without direct comparative biological data therefore risks compromising the intended pharmacological or biophysical properties, undermining experimental reproducibility in lead-optimization programs.

Quantitative Differentiation Evidence for 1-(3,4-Diethoxybenzoyl)azepane Against Closest Analogs


Lipophilicity Shift (ACD/LogP) of Diethoxy vs. Dimethoxy Benzoyl Azepane

The substitution of two ethoxy groups at the 3,4-positions significantly increases the predicted octanol-water partition coefficient (ACD/LogP) of the azepane amide. This property directly influences passive membrane permeability and in vivo distribution.

Lipophilicity ADME Medicinal Chemistry

Aqueous Solubility Projection (25°C) from EPISuite v1.41

Water solubility is a critical parameter for in vitro assay design and formulation. The target compound's predicted low solubility is consistent with its elevated LogP and provides a baseline for comparing formulation requirements against more polar analogs.

Solubility Formulation DMPK

Azepane Ring Conformational Bias for Kinase Selectivity (Class-Level Evidence)

While no direct target-engagement data exists for this specific compound, published SAR on closely related N-benzoyl-azepane PKB inhibitors shows that the seven-membered azepane ring adopts a bioactive conformation that can be tuned by substituent electronics. Compound 4 in Breitenlechner et al. (2004), a structural analog, demonstrated an IC₅₀ of 5 nM for PKB-α with 70-fold selectivity over PKA, highlighting the scaffold's potential for selective kinase targeting. [1]

Kinase Inhibition Conformation Selectivity

PTPN2/PTPN1 Dual Inhibition as Emerging Application Space

Recent medicinal chemistry campaigns have identified azepane-containing derivatives as dual PTPN2/PTPN1 inhibitors with nanomolar potency and oral bioavailability. Compound 4 in Zhang et al. (2024) demonstrated favorable in vivo efficacy, establishing the azepane core as a validated scaffold for this target class. Although the specific diethoxy compound has not been profiled, its procurement enables exploration of ethoxy-substituent effects on target engagement and pharmacokinetics. [1]

Immuno-Oncology Phosphatase Inhibitor Azepane

Recommended Application Scenarios for 1-(3,4-Diethoxybenzoyl)azepane Based on Differential Evidence


PKB/Akt Kinase Inhibitor Lead Optimization with Enhanced Lipophilicity

For teams advancing azepane-based Akt inhibitors and seeking to improve blood-brain barrier penetration or intracellular target engagement, 1-(3,4-diethoxybenzoyl)azepane serves as a strategic intermediate. Its Δ LogP of +1.10 relative to the dimethoxy analog can be exploited to increase log D without introducing additional chiral centers, building on the scaffold's established PKB-α affinity (IC₅₀ ~5 nM for close analogs) [1].

Dual PTPN2/PTPN1 Probe Synthesis for Tumor Microenvironment Modulation

Given the recent validation of azepane-containing PTPN2/N1 dual inhibitors achieving nanomolar cellular activity and oral efficacy [2], researchers can procure this diethoxy variant to systematically probe the effect of increased lipophilicity (LogP 4.06) on phosphatase selectivity and cellular permeability in T-cell activation assays.

Physicochemical Reference Standard for N-Benzoyl-Azepane Library Design

Compound library designers can use the predicted physicochemical profile (LogP 4.06, water solubility 25.11 mg/L) as a reference point for assessing the impact of diethoxy substitution on ADME properties relative to mono-ethoxy or methoxy congeners, facilitating informed compound acquisition and avoiding redundant synthesis.

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